molecular formula C9H8BrNO4 B1392840 Dimethyl 3-bromopyridine-2,4-dicarboxylate CAS No. 1222185-12-7

Dimethyl 3-bromopyridine-2,4-dicarboxylate

Cat. No.: B1392840
CAS No.: 1222185-12-7
M. Wt: 274.07 g/mol
InChI Key: HFNZJWNHJISTPX-UHFFFAOYSA-N
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Description

Dimethyl 3-bromopyridine-2,4-dicarboxylate is a chemical compound with the molecular formula C10H8BrNO4. It is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Biochemical Analysis

Biochemical Properties

Dimethyl 3-bromopyridine-2,4-dicarboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the histone demethylase JMJD2E, where this compound acts as an inhibitor . This interaction is significant as it can influence gene expression by modulating histone methylation levels. Additionally, this compound has been shown to interact with other human 2-oxoglutarate (2OG) dependent oxygenases, demonstrating its potential as a selective inhibitor .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of histone demethylase JMJD2E can lead to changes in histone methylation patterns, thereby altering gene expression . This compound can also impact cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of histone demethylase JMJD2E, inhibiting its activity and preventing the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36) . This inhibition results in the accumulation of methylated histones, leading to changes in gene expression. Additionally, this compound may interact with other enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure can lead to significant changes in cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with histone demethylase JMJD2E and other 2OG dependent oxygenases suggests its involvement in pathways related to histone modification and gene expression . Additionally, its effects on metabolic flux and metabolite levels indicate its potential impact on broader metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its interaction with histone demethylases and other nuclear proteins, thereby modulating gene expression and cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-bromopyridine-2,4-dicarboxylate typically involves palladium-catalyzed cross-coupling reactions. One common method employs microwave-assisted palladium-catalyzed cross-coupling to install a diverse set of substituents on the sterically demanding C-3 position of a pyridine 2,4-dicarboxylate scaffold . The reaction conditions often include the use of palladium catalysts and microwave irradiation to enhance reaction efficiency and yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of palladium-catalyzed cross-coupling reactions is a likely approach due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-bromopyridine-2,4-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the C-3 position can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents at the C-3 position.

    Microwave Irradiation: Enhances reaction efficiency and yield in synthetic procedures.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 3-substituted pyridine derivatives .

Scientific Research Applications

Dimethyl 3-bromopyridine-2,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of histone demethylases, which are enzymes involved in gene regulation.

    Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3-bromopyridine-2,6-dicarboxylate: Another pyridine derivative with similar chemical properties.

    Dimethyl 2,6-pyridinedicarboxylate: Used in the synthesis of various chemical intermediates.

Uniqueness

Dimethyl 3-bromopyridine-2,4-dicarboxylate is unique due to its specific substitution pattern at the C-3 position, which allows for selective inhibition of certain enzymes, such as histone demethylases . This selectivity makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

dimethyl 3-bromopyridine-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNZJWNHJISTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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